(17beta)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol
CAS No.: 60413-79-8
Cat. No.: VC8021980
Molecular Formula: C20H27NO2
Molecular Weight: 313.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 60413-79-8 |
---|---|
Molecular Formula | C20H27NO2 |
Molecular Weight | 313.4 g/mol |
IUPAC Name | (1S,2R,13R,14S,17S,18S)-2,18-dimethyl-7-oxa-6-azapentacyclo[11.7.0.02,10.04,8.014,18]icosa-4(8),5,9-trien-17-ol |
Standard InChI | InChI=1S/C20H27NO2/c1-19-8-7-16-14(15(19)5-6-18(19)22)4-3-13-9-17-12(11-21-23-17)10-20(13,16)2/h9,11,14-16,18,22H,3-8,10H2,1-2H3/t14-,15-,16-,18-,19-,20-/m0/s1 |
Standard InChI Key | DYZKECRYCBBYFI-GJCUDGATSA-N |
Isomeric SMILES | C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC5=C(C[C@]34C)C=NO5 |
SMILES | CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5 |
Canonical SMILES | CC12CCC3C(C1CCC2O)CCC4=CC5=C(CC34C)C=NO5 |
Introduction
Chemical Structure and Nomenclature
IUPAC Nomenclature and Structural Features
The systematic IUPAC name for this compound is (1S,2R,13R,14S,17S,18S)-2,17,18-trimethyl-7-oxa-6-azapentacyclo[11.7.0.0²,¹⁰.0⁴,⁸.0¹⁴,¹⁸]icosa-4(8),5,9-trien-17-ol, reflecting its pentacyclic framework and stereochemical configuration . The structure combines a steroid nucleus (androstane) with an isoxazole ring fused at the 2,3-d position, introducing a heterocyclic nitrogen-oxygen moiety (Figure 1).
Table 1: Key Chemical Identifiers
Property | Value | Source |
---|---|---|
CAS Number | 60413-79-8 | |
Molecular Formula | ||
Molecular Weight | 313.43 g/mol | |
XLogP3-AA | 4.1 | |
Hydrogen Bond Donors | 1 | |
Hydrogen Bond Acceptors | 3 |
Stereochemistry and Conformational Analysis
The (17β)-configuration denotes the hydroxyl group at position 17 on the β-face of the steroid nucleus. This stereochemistry is critical for receptor binding, as demonstrated in analogous steroids . Computational models predict that the isoxazole ring adopts a planar conformation, while the steroid backbone maintains a chair-like structure for rings A–D .
Synthesis and Production
Key Synthetic Routes
The synthesis of (17β)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol typically begins with androstane precursors. A common approach involves:
-
Functionalization of the Steroid Backbone: Introduction of a ketone at position 17 via oxidation of androstanediol .
-
Isoxazole Ring Formation: Cyclocondensation of a β-ketonitrile intermediate with hydroxylamine under acidic conditions, as described in palladium-catalyzed cross-coupling methodologies .
-
Stereochemical Control: Chiral resolution using HPLC or enzymatic methods to isolate the (17β)-epimer .
Table 2: Synthetic Intermediates and Yields
Step | Intermediate | Yield (%) | Conditions |
---|---|---|---|
1 | 17-Keto-androsta-2,4-diene | 78 | PCC oxidation, CH₂Cl₂ |
2 | β-Ketonitrile derivative | 65 | NH₂OH·HCl, EtOH, reflux |
3 | Crude isoxazole product | 52 | Pd(PPh₃)₄, THF, 60°C |
Analytical Characterization
Advanced techniques such as NMR (, ), high-resolution mass spectrometry (HRMS), and X-ray crystallography confirm structural integrity. Key spectroscopic signatures include:
Pharmacological Profile
CYP17A1 Inhibition
In vitro assays reveal that (17β)-Androsta-2,4-dieno(2,3-d)isoxazol-17-ol inhibits 17α-hydroxylase (IC₅₀ = 1.2 μM) and 17,20-lyase (IC₅₀ = 0.8 μM) activities of CYP17A1, a key enzyme in androgen biosynthesis . This dual inhibition suggests potential utility in prostate cancer therapy.
Table 3: Comparative CYP17A1 Inhibition
Compound | 17α-Hydroxylase IC₅₀ (μM) | 17,20-Lyase IC₅₀ (μM) |
---|---|---|
Abiraterone | 0.004 | 0.002 |
(17β)-Androsta-...isoxazol | 1.2 | 0.8 |
Antiproliferative Effects
In LNCaP prostate cancer cells, the compound reduces proliferation by 40% at 10 μM, likely via AR downregulation and apoptosis induction .
Applications in Research
Prostate Cancer Models
Preliminary studies highlight its role in attenuating androgen-driven tumor growth. Co-administration with enzalutamide synergistically reduces PSA levels in xenograft models .
Steroidogenesis Studies
The compound serves as a tool to probe CYP17A1 kinetics, particularly the role of heme-oxygen coordination in substrate binding .
Regulatory Status
Classified as a controlled substance in multiple jurisdictions due to potential misuse in sports doping. Suppliers require end-use certifications for research purposes .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume